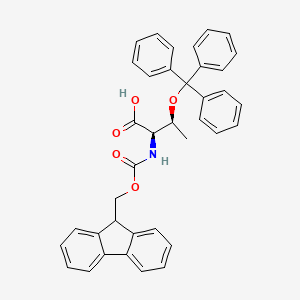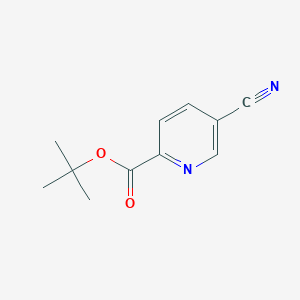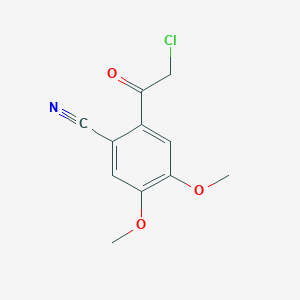![molecular formula C16H13Cl2FO3 B1453425 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160260-52-5](/img/structure/B1453425.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .
Molecular Structure Analysis
The molecular formula of “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride” is C16H13Cl2FO3 . The molecular weight is 343.18 .
Physical And Chemical Properties Analysis
The molecular weight of “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride” is 343.18 . Other physical and chemical properties are not available in the current resources.
Aplicaciones Científicas De Investigación
- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
- Summary of Application : While not directly related to “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride”, I found a study on low-temperature magnetic resonance force detection . This technique could potentially be used with fluorine-containing compounds like the one you mentioned, as it involves the detection of nuclear magnetic resonance (NMR) of 19F.
- Methods of Application : In the study, a low-temperature magnetic resonance force microscope (MRFM) was built and a force sensitivity of 8×10-17 N/√Hz was achieved using a single-crystal silicon cantilever with a Q of 200,000 at 6 K . NMR of 19F was measured via force detection in a 1% Nd-doped CaF2 sample mounted on the cantilever .
- Results or Outcomes : NMR force signals were measured in the temperature range between 12 and 40 K . The MRFM technique was also used to measure some basic NMR properties such as spin-lattice relaxation time .
Proteomics Research
Low-Temperature Magnetic Resonance
- Summary of Application : This compound could be used in the synthesis of other complex molecules . The presence of both a benzyl ether and an acyl chloride functional group in the molecule makes it a versatile intermediate in organic synthesis.
- Summary of Application : While not directly related to “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride”, I found a study on Schiff base metal complexes that showed antibacterial activity . This technique could potentially be used with fluorine-containing compounds like the one you mentioned.
- Methods of Application : In the study, a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .
- Results or Outcomes : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
- Summary of Application : Although not directly related to “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride”, I found a study on a PPDA hybrid that showed promise for flexible bioelectronic applications . This technique could potentially be used with fluorine-containing compounds like the one you mentioned.
- Methods of Application : The PPDA hybrid maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .
- Results or Outcomes : In vitro tests confirm the PPDA hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .
Chemical Synthesis
Antibacterial Activity
Bioelectronic Applications
- Summary of Application : While not directly related to “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride”, I found a study on 4-N-substituted benzothiadiazoles that showed promise for fluorescence cell imaging . This technique could potentially be used with fluorine-containing compounds like the one you mentioned.
- Methods of Application : In the study, a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents .
- Results or Outcomes : Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells . A correlation between their high lipophilicity and lipid droplet specificity could be found, with log P ≥ 4 being characteristic for lipid droplet accumulation .
Fluorescence Cell Imaging
Organofluorine Chemistry
Safety And Hazards
The safety data sheet for a similar compound, “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde”, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
Propiedades
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FO3/c1-2-21-15-8-10(16(18)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)19/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIITISVRYYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



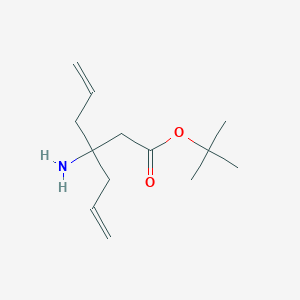

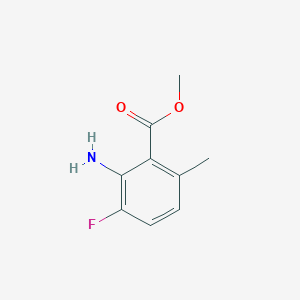
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)

